molecular formula C11H20O B13304282 3,7,7-Trimethyloct-5-yn-2-ol

3,7,7-Trimethyloct-5-yn-2-ol

Cat. No.: B13304282
M. Wt: 168.28 g/mol
InChI Key: ZVARVWMRJFEUOY-UHFFFAOYSA-N
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Description

3,7,7-Trimethyloct-5-yn-2-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol) in its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyloct-5-yn-2-ol typically involves the alkylation of an appropriate alkyne precursor with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and generate the nucleophilic acetylide ion. This ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyloct-5-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., ketone or aldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkenes or alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3,7,7-Trimethyloct-5-yn-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyloct-5-yn-2-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the triple bond is hydrogenated to form a double or single bond through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    3,7,7-Trimethyloct-5-en-2-ol: Similar structure but with a double bond instead of a triple bond.

    3,7,7-Trimethyloctan-2-ol: Similar structure but with a single bond instead of a triple bond.

    3,7,7-Trimethyloct-5-yn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

3,7,7-Trimethyloct-5-yn-2-ol is unique due to the presence of both a triple bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,7,7-trimethyloct-5-yn-2-ol

InChI

InChI=1S/C11H20O/c1-9(10(2)12)7-6-8-11(3,4)5/h9-10,12H,7H2,1-5H3

InChI Key

ZVARVWMRJFEUOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CC(C)(C)C)C(C)O

Origin of Product

United States

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